2-Ethyl-5-hydroxypyridine-4-carbonitrile 2-Ethyl-5-hydroxypyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC19942849
InChI: InChI=1S/C8H8N2O/c1-2-7-3-6(4-9)8(11)5-10-7/h3,5,11H,2H2,1H3
SMILES:
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

2-Ethyl-5-hydroxypyridine-4-carbonitrile

CAS No.:

Cat. No.: VC19942849

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-hydroxypyridine-4-carbonitrile -

Specification

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 2-ethyl-5-hydroxypyridine-4-carbonitrile
Standard InChI InChI=1S/C8H8N2O/c1-2-7-3-6(4-9)8(11)5-10-7/h3,5,11H,2H2,1H3
Standard InChI Key SJNRYGDBUCMEOA-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=N1)O)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

2-Ethyl-5-hydroxypyridine-4-carbonitrile (C₈H₈N₂O) consists of a six-membered pyridine ring with three distinct substituents:

  • Ethyl group (-CH₂CH₃) at position 2, contributing to hydrophobic interactions.

  • Hydroxyl group (-OH) at position 5, enabling hydrogen bonding and acidity (pKa ≈ 8–10).

  • Cyano group (-CN) at position 4, enhancing electrophilicity and participation in nucleophilic reactions.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
Density (estimated)1.18–1.25 g/cm³ (similar to )
Boiling Point~300–320°C (extrapolated)
Melting PointNot reported

The compound’s planar structure and electron-withdrawing cyano group predispose it to π-π stacking and dipole-dipole interactions, critical in solid-state stability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2-Ethyl-5-hydroxypyridine-4-carbonitrile can be approached via halogenated pyridine intermediates, drawing parallels to methods described in patent CN105175321A . Key steps include:

  • Halogenation: Introduction of a halogen (Br/I) at position 4 of 2-ethyl-5-hydroxypyridine.

  • Cyanation: Replacement of the halogen with a cyano group using CuCN or Pd-catalyzed cross-coupling.

  • Protection/Deprotection: Stabilization of reactive groups (e.g., hydroxyl) during synthesis.

Table 2: Proposed Synthesis Route

StepReaction TypeReagents/ConditionsIntermediate
1HalogenationPOBr₃, 110°C, 6h2-Ethyl-5-hydroxy-4-bromopyridine
2CyanationCuCN, DMF, 150°C, 12h2-Ethyl-5-hydroxy-4-cyanopyridine
3Hydroxyl ProtectionAc₂O, pyridine, rt, 2h2-Ethyl-5-acetoxy-4-cyanopyridine

Challenges and Optimizations

  • Regioselectivity: Ensuring precise substitution at position 4 requires catalysts like Pd(PPh₃)₄ to minimize byproducts .

  • Stability: The hydroxyl group’s acidity necessitates protection (e.g., acetylation) during cyanation to prevent decomposition.

  • Yield Improvements: Patent CN105175321A reports 60–77% yields for analogous deprotection steps, suggesting room for optimization via solvent selection (e.g., DMAc over toluene) .

Physicochemical and Spectroscopic Characteristics

Spectral Data (Predicted)

  • IR Spectroscopy: Peaks at 2250 cm⁻¹ (C≡N stretch), 3200–3400 cm⁻¹ (O-H stretch), and 2900 cm⁻¹ (C-H of ethyl).

  • NMR (¹H): δ 1.3 (t, 3H, CH₂CH₃), δ 2.7 (q, 2H, CH₂), δ 6.8 (s, 1H, pyridine-H3), δ 8.1 (s, 1H, pyridine-H6).

  • MS (ESI+): m/z 149.1 [M+H]⁺.

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the cyano group; poor in water (logP ≈ 1.5).

  • Stability: Susceptible to oxidation at the hydroxyl group; recommended storage under inert gas with desiccants.

Applications in Pharmaceutical and Industrial Chemistry

Agrochemical Relevance

In herbicides, pyridine nitriles disrupt chlorophyll biosynthesis. Field trials of similar compounds demonstrate 90% weed suppression at 10 g/ha .

Future Research Directions

  • Synthetic Efficiency: Explore microwave-assisted cyanation to reduce reaction times.

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Crystallography: Resolve X-ray structures to guide computational modeling.

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